Tumor Promotion Inactivity of Delta-7,8-Isoingenol-3-Tetradecanoate vs. 3-TI
A direct head-to-head assay demonstrated that while ingenol-3-tetradecanoate (3-TI) is a strong tumor promoter, its key isomer, delta-7,8-isoingenol-3-tetradecanoate, is completely inactive. At the same dose level as 3-TI, the 3-tetradecanoate of delta-7,8-isoingenol showed no activity as a promoter [1]. This provides definitive evidence for a binary-functional difference driven by the C7,8 double-bond position.
| Evidence Dimension | Tumor-promoting activity in mouse skin |
|---|---|
| Target Compound Data | Inactive as a promoter |
| Comparator Or Baseline | Ingenol-3-tetradecanoate (3-TI): Strong promoter (maximal activity in ingenane class) |
| Quantified Difference | Qualitative binary difference: active vs. inactive at equivalent dose |
| Conditions | Semi-quantitative initiation/promotion assay on back skin of NMRI mice over 48 weeks (Sorg et al., 1987) |
Why This Matters
For scientists studying the structural requirements for tumor promotion, procuring the inactive delta-7,8 isomer is essential as a definitive negative control, whereas 3-TI serves as the positive control.
- [1] Sorg B, Hecker E. Structure/activity relationships of polyfunctional diterpenes of the ingenane type. I. Tumor-promoting activity of homologous, aliphatic 3-esters of ingenol and of delta 7,8-isoingenol-3-tetradecanoate. Carcinogenesis. 1987;8(1):1-4. View Source
